![molecular formula C9H10N2O3 B13990779 Ethanol,2-[[(4-nitrophenyl)methylene]amino]- CAS No. 19394-08-2](/img/structure/B13990779.png)
Ethanol,2-[[(4-nitrophenyl)methylene]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethanolamine backbone through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation reaction between 4-nitrobenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (pTSA), under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Reduction: 2-[[(4-aminophenyl)methylene]amino]ethanol.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
類似化合物との比較
Similar Compounds
4-Nitrophenethyl alcohol: Similar in structure but lacks the ethanolamine backbone.
2-(4-Nitrophenyl)ethanol: Similar but with a different functional group arrangement.
4-Nitrobenzaldehyde: Precursor in the synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]-.
Uniqueness
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
19394-08-2 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,7,12H,5-6H2 |
InChIキー |
WOEUSDIWFMCJSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


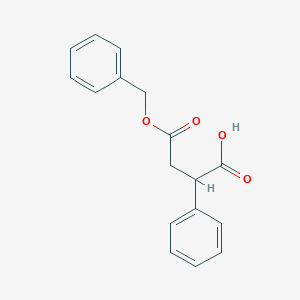
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
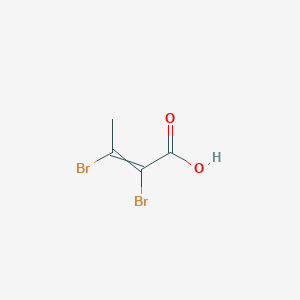

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
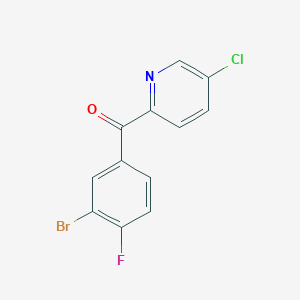

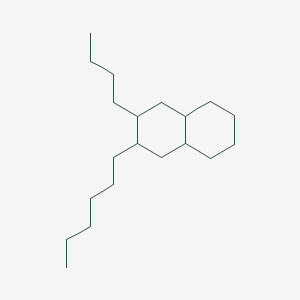


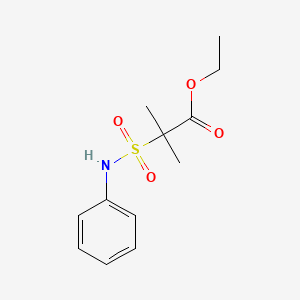
![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
